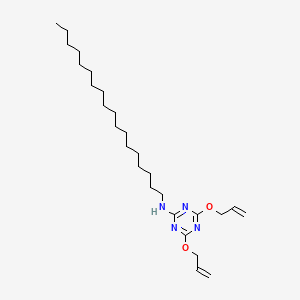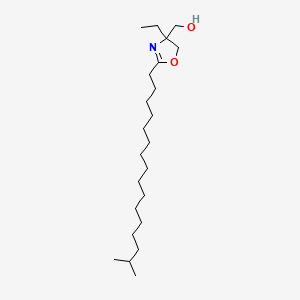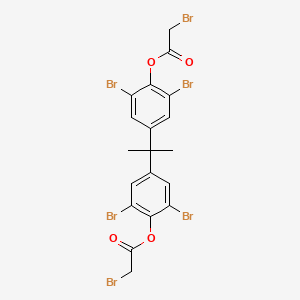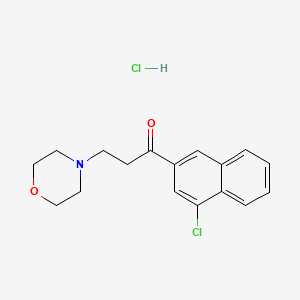
2'-Propionaphthone, 4'-chloro-3-morpholino-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Propionaphthone, 4’-chloro-3-morpholino-, hydrochloride typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with morpholine in the presence of anhydrous potassium carbonate. The reaction is carried out by refluxing the suspension in absolute ethanol . This method provides a straightforward approach to obtaining the desired compound with high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This would include considerations for reaction time, temperature, and the use of industrial-grade reagents.
Chemical Reactions Analysis
Types of Reactions
2’-Propionaphthone, 4’-chloro-3-morpholino-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce hydroquinone derivatives.
Scientific Research Applications
2’-Propionaphthone, 4’-chloro-3-morpholino-, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2’-Propionaphthone, 4’-chloro-3-morpholino-, hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(4-morpholino)-1,4-naphthoquinone: This compound shares a similar structure and is used in similar applications.
Morpholine derivatives: Other morpholine-containing compounds also exhibit similar chemical properties and applications.
Uniqueness
2’-Propionaphthone, 4’-chloro-3-morpholino-, hydrochloride is unique due to its specific substitution pattern and the presence of both propionaphthone and morpholine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
2631-63-2 |
|---|---|
Molecular Formula |
C17H19Cl2NO2 |
Molecular Weight |
340.2 g/mol |
IUPAC Name |
1-(4-chloronaphthalen-2-yl)-3-morpholin-4-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C17H18ClNO2.ClH/c18-16-12-14(11-13-3-1-2-4-15(13)16)17(20)5-6-19-7-9-21-10-8-19;/h1-4,11-12H,5-10H2;1H |
InChI Key |
LEZFRFABEBBHNP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC(=O)C2=CC3=CC=CC=C3C(=C2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



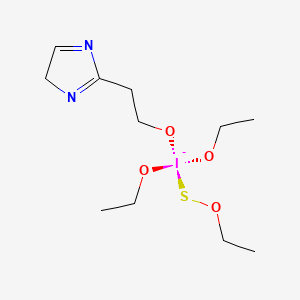
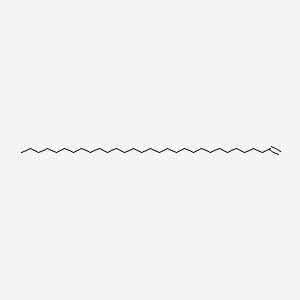
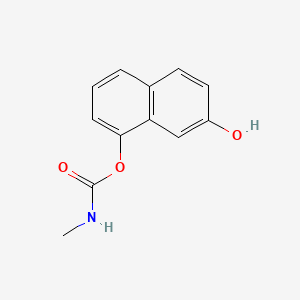
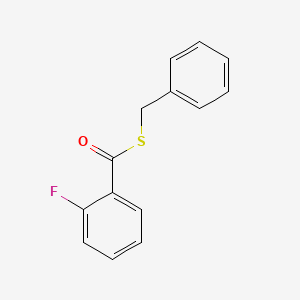

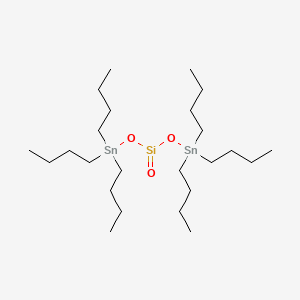
![1-[2-(Dimethylamino)ethyl]-1-phenylindan-7-OL](/img/structure/B12670685.png)
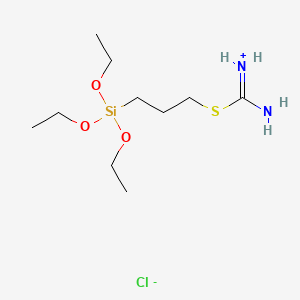
![4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylene diisocyanate](/img/structure/B12670690.png)
